molecular formula C17H13BrFN3O2 B1408202 2-[2-(6-Fluoroimidazo[1,2-a]pyridin-2-yl)ethyl]-1H-isoindole-1,3(2H)-dione hydrobromide CAS No. 1858250-77-7

2-[2-(6-Fluoroimidazo[1,2-a]pyridin-2-yl)ethyl]-1H-isoindole-1,3(2H)-dione hydrobromide

Cat. No. B1408202
CAS RN: 1858250-77-7
M. Wt: 390.2 g/mol
InChI Key: ZPXPUQCFKPUMQQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[2-(6-Fluoroimidazo[1,2-a]pyridin-2-yl)ethyl]-1H-isoindole-1,3(2H)-dione hydrobromide is a useful research compound. Its molecular formula is C17H13BrFN3O2 and its molecular weight is 390.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-[2-(6-Fluoroimidazo[1,2-a]pyridin-2-yl)ethyl]-1H-isoindole-1,3(2H)-dione hydrobromide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-[2-(6-Fluoroimidazo[1,2-a]pyridin-2-yl)ethyl]-1H-isoindole-1,3(2H)-dione hydrobromide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Photophysical Properties

  • 2-(2-Hydroxyphenyl)-6-methylimidazo[4,5-f]isoindole-5,7(1H,6H)-dione, a derivative of the compound , exhibits significant photophysical properties. It shows fluorescence sensitivity to solvent polarity and is thermally stable up to 317°C. These properties, studied through UV-visible and fluorescence spectroscopy, suggest potential applications in fluorescence-based technologies and thermal stability in various environments (Deshmukh & Sekar, 2015).

Chemical Reactivity and Synthesis

  • The compound's derivatives have been synthesized through various chemical reactions, demonstrating the flexibility and potential for creating diverse chemical structures. For example, the reaction with ortho-formylbenzoic acid produces angular isoindole-6,12-diones, highlighting the compound's utility in synthetic chemistry and drug design (Vasilin et al., 2015).

Biotransformation Studies

  • Biotransformation studies of related β-secretase inhibitors, including aminoisoindoles, reveal unique metabolic pathways. These studies provide insights into the compound's potential metabolic fate and its derivatives in biological systems, which is crucial for drug development (Lindgren et al., 2013).

Potential as Urease Inhibitors

  • Some derivatives of the compound have been evaluated for their urease inhibition activity. This suggests a potential application in addressing diseases or agricultural issues where urease activity plays a crucial role (Rauf et al., 2010).

Structural and Spectral Analysis

  • The compound's derivatives have been analyzed structurally and spectrally, providing valuable information on their electronic structures. Such analyses are essential for understanding their reactivity and potential applications in various fields (Ashraf et al., 2019).

Antimicrobial Activity

  • Derivatives of the compound have shown moderate activity against various bacterial strains. This indicates potential applications in developing new antimicrobial agents (Vlasov et al., 2022).

properties

IUPAC Name

2-[2-(6-fluoroimidazo[1,2-a]pyridin-2-yl)ethyl]isoindole-1,3-dione;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12FN3O2.BrH/c18-11-5-6-15-19-12(10-20(15)9-11)7-8-21-16(22)13-3-1-2-4-14(13)17(21)23;/h1-6,9-10H,7-8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPXPUQCFKPUMQQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CCC3=CN4C=C(C=CC4=N3)F.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13BrFN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[2-(6-Fluoroimidazo[1,2-a]pyridin-2-yl)ethyl]-1H-isoindole-1,3(2H)-dione hydrobromide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[2-(6-Fluoroimidazo[1,2-a]pyridin-2-yl)ethyl]-1H-isoindole-1,3(2H)-dione hydrobromide
Reactant of Route 2
Reactant of Route 2
2-[2-(6-Fluoroimidazo[1,2-a]pyridin-2-yl)ethyl]-1H-isoindole-1,3(2H)-dione hydrobromide
Reactant of Route 3
Reactant of Route 3
2-[2-(6-Fluoroimidazo[1,2-a]pyridin-2-yl)ethyl]-1H-isoindole-1,3(2H)-dione hydrobromide
Reactant of Route 4
Reactant of Route 4
2-[2-(6-Fluoroimidazo[1,2-a]pyridin-2-yl)ethyl]-1H-isoindole-1,3(2H)-dione hydrobromide
Reactant of Route 5
Reactant of Route 5
2-[2-(6-Fluoroimidazo[1,2-a]pyridin-2-yl)ethyl]-1H-isoindole-1,3(2H)-dione hydrobromide
Reactant of Route 6
Reactant of Route 6
2-[2-(6-Fluoroimidazo[1,2-a]pyridin-2-yl)ethyl]-1H-isoindole-1,3(2H)-dione hydrobromide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.